molecular formula C11H9NO5 B115105 Ethyl 5-nitrobenzofuran-2-carboxylate CAS No. 69604-00-8

Ethyl 5-nitrobenzofuran-2-carboxylate

Cat. No.: B115105
CAS No.: 69604-00-8
M. Wt: 235.19 g/mol
InChI Key: ATHBGWVHAWGMAL-UHFFFAOYSA-N
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Description

Ethyl 5-Nitrobenzofuran-2-carboxylate is a compound that has been used as a DNA-binding group, where these structural subunits mimic natural antitumor agents such as duocarmycin and netropsin .


Synthesis Analysis

The synthesis of this compound can be achieved from DIETHYL BROMOMALONATE and 5-Nitrosalicylaldehyde . More details about the synthesis process can be found in the relevant papers .


Molecular Structure Analysis

The molecular formula of this compound is C11H9NO5 . The molecular weight is 235.20 .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can be found in the relevant literature .


Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point of 153 degrees Celsius . The compound is slightly soluble in acetone .

Scientific Research Applications

Synthesis and Antitumor Activity

Ethyl 5-nitrobenzofuran-2-carboxylate has been utilized in the synthesis of novel compounds with potential antitumor activity. For example, reactions with guanidine and 1,1-dimethylguanidine produce compounds tested against various human tumor cell lines, showing specific activity against PC-3 and K-562 cells (Klimova et al., 2012).

Crystal Structure Analysis

The compound has also been a subject in the study of crystal structures. Research on its derivatives, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, highlights the importance of strong hydrogen bonds in crystal packing, providing insights into the structural aspects of similar compounds (Yeong et al., 2018).

Synthesis of Biologically Active Derivatives

This compound is also a precursor in the synthesis of biologically active derivatives. For instance, the synthesis of 1,3,4-oxadiazolyl nitroindoles, derived from this compound, has been studied for their anti-inflammatory activity (Narayana et al., 2005).

Analytical and Spectral Studies

In analytical chemistry, this compound-related compounds have been synthesized and characterized for their chelating properties and antimicrobial activity. These studies contribute to understanding the chemical properties and potential applications of furan ring-containing organic ligands (Patel, 2020).

Corrosion Inhibition

Derivatives of this compound have been investigated as corrosion inhibitors. Research on compounds like ethyl 6-amino-3-methyl-4-(3-nitrophenyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate demonstrates their effectiveness in protecting mild steel, which is significant for industrial applications (Dohare et al., 2017).

Properties

IUPAC Name

ethyl 5-nitro-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO5/c1-2-16-11(13)10-6-7-5-8(12(14)15)3-4-9(7)17-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHBGWVHAWGMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50989694
Record name Ethyl 5-nitro-1-benzofuran-2-carboxylate
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Molecular Weight

235.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69604-00-8, 69404-00-8
Record name 2-Benzofurancarboxylic acid, 5-nitro-, ethyl ester
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Record name Ethyl 5-nitrobenzofuran-2-carboxylate
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Record name Ethyl 5-nitro-1-benzofuran-2-carboxylate
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Record name 2-Benzofurancarboxylic acid, 5-nitro-, ethyl ester
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Record name ETHYL 5-NITROBENZOFURAN-2-CARBOXYLATE
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Synthesis routes and methods

Procedure details

5-Nitro-benzofuran-2-carboxylic acid (500 mg, 2.41 mmol) was esterified with EtOH using Method A to give the title compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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